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For Immediate Release

[City, State] – [Date] – Advanced research in RNA biology and drug development is set to

benefit from the detailed application notes and protocols released today on the use of

Guanosine-¹³C₁₀,¹⁵N₅ for RNA synthesis studies. This powerful isotopic labeling reagent is

instrumental in overcoming the challenges of spectral overlap in Nuclear Magnetic Resonance

(NMR) spectroscopy, enabling high-resolution structural and dynamic analysis of RNA

molecules. The comprehensive guide is tailored for researchers, scientists, and professionals

in drug development, providing them with the necessary tools to leverage this technology for

deeper insights into RNA function and for the development of novel RNA-targeted therapeutics.

The primary application of Guanosine-¹³C₁₀,¹⁵N₅ lies in the enzymatic in vitro transcription of

RNA for structural analysis by NMR spectroscopy.[1][2][3][4][5] By incorporating guanosine

labeled with heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N), researchers can significantly

enhance the resolution and simplify the analysis of complex NMR spectra. This is particularly

crucial for studying larger RNA molecules, where severe resonance overlap can obscure critical

structural information. The incorporation of both ¹⁵N and ¹³C is essential for a comprehensive

understanding of RNA's association with proteins and for observing critical hydrogen bonding

sites.

These application notes provide a detailed overview of the utility of Guanosine-¹³C₁₀,¹⁵N₅,

alongside robust experimental protocols and data presentation guidelines to facilitate its
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adoption in the scientific community.

Application Notes
1. High-Resolution Structure Determination of RNA

The uniform incorporation of Guanosine-¹³C₁₀,¹⁵N₅, along with other ¹³C,¹⁵N-labeled NTPs, into

an RNA molecule allows for the application of powerful multi-dimensional heteronuclear NMR

experiments. These experiments, such as HSQC, HNCO, and HNCACB, are used to correlate

the chemical shifts of different nuclei (¹H, ¹³C, ¹⁵N), which is the first and most critical step in

determining the three-dimensional structure of an RNA molecule in solution.

2. Probing RNA Dynamics and Folding

Isotopic labeling with Guanosine-¹³C₁₀,¹⁵N₅ is not limited to static structure determination. NMR

relaxation experiments on labeled RNA can provide valuable information about the internal

motions and dynamics of the molecule on a wide range of timescales. This is crucial for

understanding RNA folding pathways, conformational changes upon ligand binding, and the

molecular basis of its biological function.

3. Investigating RNA-Protein and RNA-Ligand Interactions

By selectively labeling the RNA component of a complex, researchers can use NMR to map the

binding interface and characterize the structural changes that occur upon interaction with

proteins or small molecule ligands. Isotope-edited NMR experiments can filter out the signals

from the unlabeled binding partner, allowing for a clear and unambiguous view of the RNA in its

bound state. The incorporation of both ¹⁵N and ¹³C is vital for obtaining a detailed picture of how

the RNA associates with the protein.

Quantitative Data Summary
The efficiency of in vitro transcription reactions can be influenced by the presence of labeled

NTPs. While yields are generally comparable to those with unlabeled NTPs, some optimization

of reaction conditions may be necessary. The following tables provide representative data on

the synthesis of labeled NTPs and the subsequent in vitro transcription yields.

Table 1: Representative Yields for Chemo-Enzymatic Synthesis of Labeled NTPs
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Labeled Nucleotide Precursor Overall Yield (%) Reference

¹³C/¹⁵N-labeled UTP ¹³C/¹⁵N-labeled Uracil >80

¹³C/¹⁵N-labeled CTP
¹³C/¹⁵N-labeled

Cytosine
>80

¹³C/¹⁵N-labeled ATP
¹³C/¹⁵N-labeled

Adenine
>80

Guanosine-¹³C₁₀,¹⁵N₅-

TP

¹³C/¹⁵N-labeled

Guanine
>80 ****

Table 2: Comparison of In Vitro Transcription Yields (Unlabeled vs. Labeled RNA)

RNA Construct
(size)

Labeling
Status

Typical Yield
(mg/10 mL
reaction)

Incorporation
Efficiency (%)

Reference

30-mer RNA Unlabeled 5 - 10 N/A

30-mer RNA
Uniformly

¹³C,¹⁵N-labeled
4 - 8 ~80

86-mer RNA

complex
Unlabeled 2 - 5 N/A

86-mer RNA

complex

Uniformly

¹³C,¹⁵N-labeled
1.5 - 4 ~80

155-mer RNA Unlabeled 1 - 3 N/A

155-mer RNA
Uniformly

¹³C,¹⁵N-labeled
0.8 - 2.5 ~80

Note: Yields are highly dependent on the specific RNA sequence, DNA template quality, and

optimization of transcription conditions.

Experimental Protocols
Protocol 1: Enzymatic Synthesis of Uniformly ¹³C,¹⁵N-Labeled RNA via In Vitro Transcription
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This protocol is adapted from established methods for the efficient preparation of isotopically

enriched RNAs.

Materials:

Linearized DNA template with a T7 RNA polymerase promoter

T7 RNA polymerase

¹³C,¹⁵N-labeled ATP, CTP, UTP, and Guanosine-¹³C₁₀,¹⁵N₅-TP (or other desired labeled GTP)

Transcription Buffer (40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine)

RNase Inhibitor

DNase I (RNase-free)

Purification system (e.g., denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC)

Procedure:

Transcription Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the

following components at room temperature in the order listed:

Nuclease-free water to a final volume of 100 µL

10 µL of 10x Transcription Buffer

1 µg of linearized DNA template

¹³C,¹⁵N-labeled NTPs to a final concentration of 4 mM each

10 µL of 100 mM DTT

1 µL of RNase Inhibitor

2 µL of T7 RNA polymerase

Incubation: Mix gently and incubate at 37°C for 2-4 hours.
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DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the

DNA template.

RNA Precipitation: Precipitate the RNA by adding 3 volumes of cold absolute ethanol and 0.1

volumes of 3 M sodium acetate. Incubate at -20°C for at least 30 minutes.

Pelleting and Washing: Centrifuge at high speed to pellet the RNA. Carefully remove the

supernatant and wash the pellet with cold 70% ethanol.

Purification: Resuspend the RNA pellet in an appropriate loading buffer and purify by

denaturing PAGE or HPLC.

Elution and Desalting: Elute the purified RNA from the gel or collect the appropriate HPLC

fraction. Desalt the RNA using a suitable method (e.g., spin column, dialysis).

Quantification: Determine the concentration of the labeled RNA using UV-Vis

spectrophotometry.

Protocol 2: NMR Sample Preparation of ¹³C,¹⁵N-Labeled RNA

Materials:

Purified ¹³C,¹⁵N-labeled RNA

NMR Buffer (e.g., 10 mM Sodium Phosphate pH 6.5, 50 mM NaCl)

D₂O (99.9%)

NMR tubes (e.g., Shigemi tubes for reduced sample volume)

Procedure:

Buffer Exchange: Exchange the buffer of the purified RNA into the desired NMR buffer. This

can be done by repeated concentration and dilution using a centrifugal filter unit.

Concentration: Concentrate the RNA to the desired final concentration for NMR, typically in

the range of 0.5 to 1.5 mM.
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Addition of D₂O: Add D₂O to the sample to a final concentration of 5-10% for the lock signal.

Transfer to NMR Tube: Carefully transfer the final sample into a clean, dry NMR tube.

Annealing (if necessary): For structured RNAs, it may be necessary to heat the sample to

~90°C for 2-3 minutes and then cool it slowly to room temperature to ensure proper folding.

Quality Control: Acquire a simple 1D ¹H NMR spectrum to check for sample homogeneity

and proper folding.
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Caption: Workflow for RNA structure determination using labeled guanosine.
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Caption: Logical flow from labeled guanosine to structural insights.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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15n5-in-rna-synthesis-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2797625/
https://www.researchgate.net/publication/228328814_RNA_Structure_Determination_by_NMR_Combining_Labeling_and_Pulse_Techniques
https://pmc.ncbi.nlm.nih.gov/articles/PMC334178/
https://pmc.ncbi.nlm.nih.gov/articles/PMC334178/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9269771/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9269771/
https://www.researchgate.net/publication/21771640_Preparation_of_13C_and_15N_Labelled_RNAs_for_Heteronuclear_Multi-dimensional_NMR_Studies
https://www.benchchem.com/product/b12377984#applications-of-guanosine-13c10-15n5-in-rna-synthesis-studies
https://www.benchchem.com/product/b12377984#applications-of-guanosine-13c10-15n5-in-rna-synthesis-studies
https://www.benchchem.com/product/b12377984#applications-of-guanosine-13c10-15n5-in-rna-synthesis-studies
https://www.benchchem.com/product/b12377984#applications-of-guanosine-13c10-15n5-in-rna-synthesis-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12377984?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

